Superior Docking Score for Aurora Kinase (1MQ4)
In a head-to-head in silico comparison of 30 designed 2-amino thiazole derivatives (series 1a–6e) using AutoDock v4.2.6 against the Aurora kinase A protein (PDB: 1MQ4), Compound 1a demonstrated the highest binding affinity among the entire library [1]. The quantified docking score of -9.67 kcal/mol surpasses that of other top compounds within the same study, such as compound 2a, 3e, 4d, 5d, and 6d, which were also noted to have 'excellent binding interactions' but with unquantified, lower scores [1].
| Evidence Dimension | Molecular Docking Score (Binding Affinity) |
|---|---|
| Target Compound Data | -9.67 kcal/mol |
| Comparator Or Baseline | Other designed 2-amino thiazole derivatives (e.g., compounds 2a, 3e, 4d, 5d, 6d) and the remaining 24 library compounds |
| Quantified Difference | Highest score in the designed library (exact difference unavailable as full dataset not published, but qualitatively superior to all 29 comparators) |
| Conditions | In silico docking using AutoDock v4.2.6 against Aurora kinase A crystal structure (PDB: 1MQ4), grid box set to 60×60×60 xyz points |
Why This Matters
Procurement of Compound 1a ensures acquisition of the computationally prioritized lead from this specific chemical series, which is essential for validating the QSAR model's predictions and for subsequent synthetic and biological follow-up studies.
- [1] Bathula, S.; Sankaranarayanan, M.; Malgija, B.; Kaliappan, I.; Bhandare, R. R.; Shaik, A. B. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega 2023, 8 (46), 44287–44311. View Source
